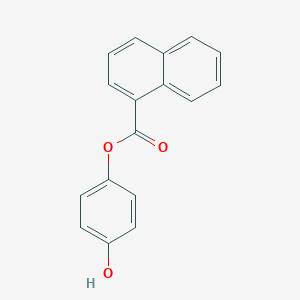

1-Naphthalenecarboxylic acid, 4-hydroxyphenyl ester

Description

Properties

IUPAC Name |

(4-hydroxyphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-13-8-10-14(11-9-13)20-17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJJAYLMKUGBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699772 | |

| Record name | 4-Hydroxyphenyl naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573674-19-8 | |

| Record name | 4-Hydroxyphenyl naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Naphthalenecarboxylic acid, 4-hydroxyphenyl ester (CAS No. 573674-19-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

1-Naphthalenecarboxylic acid, 4-hydroxyphenyl ester is an organic compound characterized by the following chemical formula:

- Molecular Formula: C15H12O3

- Molecular Weight: 240.25 g/mol

The compound features a naphthalene ring system with a carboxylic acid moiety and a hydroxyphenyl group, which may contribute to its biological activities through interactions with various biological targets.

Research indicates that the biological activity of 1-naphthalenecarboxylic acid, 4-hydroxyphenyl ester can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

- Receptor Modulation: It has been suggested that this ester can modulate receptor signaling pathways, potentially influencing gene expression and cellular responses.

- Antioxidant Activity: Some studies have indicated that compounds with similar structures possess antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

1-Naphthalenecarboxylic acid derivatives have shown promise in cancer research. A study highlighted the compound's ability to induce apoptosis in cancer cells. The introduction of substituents at the naphthalene ring has been shown to enhance this activity. For instance, a related compound demonstrated significant inhibition of cell growth in retinoid-resistant breast cancer cells .

Anti-inflammatory Effects

There is evidence suggesting that the compound may exert anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes .

Case Studies and Research Findings

Pharmacological Implications

Given its biological activities, 1-naphthalenecarboxylic acid, 4-hydroxyphenyl ester holds potential for therapeutic applications:

- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

- Anti-inflammatory Treatments: The modulation of inflammatory pathways suggests potential use in treating chronic inflammatory conditions.

- Antioxidant Applications: Its antioxidant properties may be harnessed for protective strategies against oxidative stress-related diseases.

Scientific Research Applications

Applications Overview

-

Dyes and Pigments Manufacturing

- Usage : 1-Naphthalenecarboxylic acid, 4-hydroxyphenyl ester is primarily utilized as a colorant in the production of dyes and pigments. Its chemical structure allows it to impart vibrant colors to various materials.

- Case Study : A study demonstrated that the compound effectively enhances the colorfastness of synthetic dyes used in textiles. The integration of this ester in dye formulations resulted in improved stability under light exposure and washing conditions .

-

Pharmaceutical Intermediates

- Usage : The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in dermatological treatments.

- Case Study : Research published in patent literature highlights its role in synthesizing adapalene, a topical retinoid used for treating acne vulgaris and psoriasis. The synthesis involves the reaction of 1-naphthalenecarboxylic acid derivatives with various phenolic compounds under specific conditions to yield high-purity products .

-

Material Science

- Usage : In material science, this compound is investigated for its properties as a plasticizer and stabilizer in polymer formulations.

- Case Study : Experimental studies have shown that incorporating this ester into polyvinyl chloride (PVC) formulations enhances thermal stability and flexibility without compromising mechanical strength .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Dyes and Pigments | Colorant | Enhanced colorfastness |

| Pharmaceuticals | Intermediate for adapalene | Effective acne treatment |

| Material Science | Plasticizer | Improved thermal stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-naphthalenecarboxylic acid, 4-hydroxyphenyl ester, highlighting differences in substituents, molecular weight, and applications:

Key Differences in Physicochemical Properties

Bulky substituents (e.g., tert-butyl in CAS 66821-79-2) reduce solubility in aqueous media but enhance stability in organic phases .

Thermal Stability :

- Methyl and ethyl esters (e.g., CAS 2459-24-7) exhibit lower boiling points (~323°C predicted for methyl esters ) compared to aromatic esters like the 4-hydroxyphenyl derivative, which likely has higher thermal stability due to extended conjugation.

Bioactivity: Phenolic derivatives, such as the 4-hydroxyphenyl ester, may exhibit antimicrobial or antioxidant activity, as seen in related phenolic esters (e.g., methyl 2-(4-hydroxyphenyl)acetate in antimicrobial studies ). Non-phenolic esters are typically inert in biological systems.

Environmental and Industrial Relevance

- Environmental Presence : Ethyl and methyl esters of naphthalenecarboxylic acid are detected in biomass conversion byproducts, suggesting environmental persistence .

- Material Science : Aromatic esters like the 2-naphthalenyl derivative (CAS 82560-24-5) are explored for optoelectronic applications due to their extended π-systems .

Preparation Methods

Oxidation of 1-Methyl-4-naphthoic Acid and Related Compounds

One traditional approach involves the oxidation of 1-methyl-4-naphthoic acid using strong oxidizers such as potassium permanganate or potassium dichromate. However, these methods generate significant hazardous waste and are environmentally unfriendly, limiting their industrial application.

A more environmentally benign method employs acetic acid as a solvent, a mixed catalyst system of cobalt acetate, manganese acetate, and sodium acetate, and air as the oxidant. This method reduces hazardous waste but requires difficult-to-obtain starting materials.

Novel Synthesis via Friedel-Crafts Acylation and Cyanation (Preferred Method)

A patented method provides a practical and scalable route starting from 1-bromonaphthalene:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| S01 | Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride | Vinyl chloride solvent, aluminum chloride catalyst | Produces 4-bromo-1-acetonaphthone |

| S02 | Oxidation of 4-bromo-1-acetonaphthone with sodium hypochlorite (14% active chlorine) in alkaline solution | 90°C, alkaline medium | Yields 4-bromo-1-naphthoic acid, purified by sodium bisulfite and activated carbon |

| S03 | Reaction of 4-bromo-1-naphthoic acid with cuprous cyanide in polar aprotic solvents (e.g., dimethylformamide) with potassium iodide and copper sulfate catalysts | Reflux at solvent boiling point (e.g., 160°C for DMF) | Forms 4-cyano naphthoic acid copper salt complex |

| S04 | Hydrolysis of copper complex with alkali (e.g., sodium hydroxide) | Reflux 5 hours, then acidification | Produces 1,4-naphthalenedicarboxylic acid |

This method avoids difficult starting materials and provides good yields with manageable environmental impact. The copper cyanide step is critical and can be conducted in various polar aprotic solvents including dimethylformamide, quinoline, and others.

Preparation of 4-Hydroxyphenol (4-Hydroxyphenyl Component)

4-Hydroxyphenol (hydroquinone) is commercially available but can also be prepared via oxidation of phenol or by reduction of quinones. While no direct preparation method for 4-hydroxyphenol is detailed in the search results, it is a well-established industrial chemical.

Esterification to Form 1-Naphthalenecarboxylic Acid, 4-Hydroxyphenyl Ester

The esterification of 1-naphthalenecarboxylic acid with 4-hydroxyphenol typically involves:

- Activation of the carboxylic acid (e.g., conversion to acid chloride or use of coupling reagents)

- Reaction with 4-hydroxyphenol under controlled conditions to form the ester bond

Esterification via Acid Chloride Intermediate

- The acid chloride of 1-naphthalenecarboxylic acid can be prepared by reaction with thionyl chloride or oxalyl chloride.

- The acid chloride then reacts with 4-hydroxyphenol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.

Direct Esterification under Catalytic Conditions

- Alternative methods include direct esterification using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).

- Microwave-assisted esterification has been reported to improve reaction rates and yields.

Experimental Data and Research Findings

| Parameter | Details |

|---|---|

| Starting materials | 1-bromonaphthalene (for acid), 4-hydroxyphenol (commercial or synthesized) |

| Catalysts | Aluminum chloride (Friedel-Crafts), cobalt/manganese acetate (oxidation), potassium iodide and copper sulfate (cyanation) |

| Solvents | Vinyl chloride (acylation), acetic acid (oxidation), dimethylformamide or quinoline (cyanation) |

| Temperature | 90°C (oxidation), 160–235°C (cyanation reflux), room temp to reflux (esterification) |

| Reaction time | 2–5 hours for oxidation and cyanation steps, variable for esterification |

| Purification | Filtration, washing, acidification, activated carbon treatment |

| Yields | Up to 72.7% for hydroxy naphthoic acids (related compounds), high purity of final ester achievable |

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | 1-bromonaphthalene, acetyl chloride, AlCl3 | Vinyl chloride solvent, RT to reflux | 4-bromo-1-acetonaphthone |

| 2 | Oxidation | Sodium hypochlorite (14% active Cl), NaOH | 90°C, alkaline | 4-bromo-1-naphthoic acid |

| 3 | Cyanation | Cuprous cyanide, K iodide, Cu sulfate | DMF or quinoline, reflux | 4-cyano naphthoic acid copper complex |

| 4 | Hydrolysis | NaOH, acidification | Reflux, then acidify | 1,4-naphthalenedicarboxylic acid |

| 5 | Esterification | Acid chloride or coupling agents, 4-hydroxyphenol | RT to reflux, base catalysis | 1-Naphthalenecarboxylic acid, 4-hydroxyphenyl ester |

Notes on Alternative Hydroxy Naphthoic Acid Preparations

- Hydroxy naphthoic acids, related to the phenol component, can be prepared by carboxylation of potassium naphtholate salts with carbon dioxide under anhydrous conditions using dibutyl carbitol as a diluent.

- This method allows for mild conditions, low pressure, and good yields, which may be adapted for producing hydroxyphenyl intermediates if needed.

Q & A

Q. What are the established synthetic routes for 1-Naphthalenecarboxylic Acid, 4-Hydroxyphenyl Ester, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves esterification of 1-naphthalenecarboxylic acid with 4-hydroxyphenol. Key steps include:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.

Esterification : React the activated acid with 4-hydroxyphenol under anhydrous conditions (e.g., in dichloromethane or DMF) with catalytic DMAP (4-dimethylaminopyridine).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor by HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Critical Parameters : Avoid excess moisture to prevent hydrolysis. Use inert atmosphere (N₂/Ar) for sensitive phenolic hydroxyl groups.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Confirm ester linkage via downfield shifts for aromatic protons (δ 7.5–8.5 ppm for naphthalene; δ 6.8–7.2 ppm for 4-hydroxyphenyl).

- ¹³C NMR : Ester carbonyl signal at ~168–170 ppm.

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₈H₁₄O₃: [M+H]⁺ = 279.1016).

- HPLC : Use C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

Q. How should preliminary toxicity studies be designed for this compound?

- Methodological Answer : Follow OECD guidelines for acute oral toxicity (Test Guideline 423) and dermal irritation (Test Guideline 404):

- In Vivo Models : Use Sprague-Dawley rats (n=3–5/group) with doses ranging from 50–2000 mg/kg. Monitor mortality, body weight, and organ histopathology (liver/kidney).

- In Vitro Assays : Conduct Ames test (bacterial reverse mutation) and MTT assay (cytotoxicity in HepG2 cells).

- Data Interpretation : Compare results with structurally similar naphthalene derivatives (e.g., methylnaphthalenes) to identify potential structure-activity relationships .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s biological activity, and how can they be validated experimentally?

- Methodological Answer : Hypothesized mechanisms (based on naphthalene derivatives):

- Anticancer Activity : Inhibit topoisomerase II (DNA intercalation) or induce apoptosis via ROS generation.

- Validation :

Topoisomerase Inhibition Assay : Gel electrophoresis to detect DNA relaxation.

ROS Detection : Use DCFH-DA probe in cancer cell lines (e.g., MCF-7).

- Antimicrobial Action : Disrupt bacterial membranes (Gram-positive specificity).

- Validation : SEM imaging of membrane integrity in S. aureus .

Q. How can metabolic pathways and pharmacokinetic properties be elucidated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify Phase I metabolites (hydroxylation, ester hydrolysis).

- Pharmacokinetics :

- Caco-2 Permeability Assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability).

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis.

- In Vivo PK : Administer IV/oral doses to rodents; collect plasma samples for AUC and half-life calculation .

Q. How to resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Risk of Bias Analysis : Apply tools from Table C-6/C-7 ():

- Check randomization, blinding, and outcome reporting completeness.

- Use funnel plots to assess publication bias in meta-analyses.

- Dose-Response Reconciliation : Compare NOAEL/LOAEL values across species. Adjust for metabolic differences (e.g., murine vs. human CYP450 isoforms).

- Confounding Factors : Control for impurities (e.g., residual solvents) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.